molecular formula C21H15NO4 B15110280 4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B15110280
M. Wt: 345.3 g/mol
InChI Key: OBBHZDOXGFOSCT-UHFFFAOYSA-N
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Description

4-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a fused benzoxazepine core and a 1,4-dione moiety. The compound features a naphthalen-2-yl group attached via a 2-oxoethyl chain at the 4-position of the benzoxazepine ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the naphthyl substituent, which may influence membrane permeability and target binding. The dione groups facilitate hydrogen bonding, while the naphthyl group may engage in π-π stacking interactions, critical for molecular recognition .

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H15NO4/c23-18(16-10-9-14-5-1-2-6-15(14)11-16)12-22-20(24)13-26-19-8-4-3-7-17(19)21(22)25/h1-11H,12-13H2

InChI Key

OBBHZDOXGFOSCT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of naphthaldehyde with a suitable benzoxazepine precursor under acidic conditions, followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties
4-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (Target) Benzoxazepine-dione Naphthalen-2-yl 395.38 (calculated) High lipophilicity; potential for π-π interactions
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione 5-Fluoro-2-methoxyphenyl 371.36 Increased polarity due to fluorine and methoxy groups; improved solubility
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione Benzodioxin-6-yl ~380 (estimated) Electron-rich aromatic system; potential for enhanced binding affinity
1-Oxazolidine-2,4-dione derivatives with 2-naphthylmethyl (2-NAP) substituents Oxazolidine-dione 2-Naphthylmethyl Varies (~350–400) Similar lipophilicity to target compound; altered ring strain and reactivity
[18F]FECUMI-101 (Triazine-dione derivative) Triazine-dione Fluorinated ethoxyphenyl-piperazinyl 492.49 Radiolabeled for PET imaging; distinct core structure limits direct bioactivity comparison

Structural and Functional Insights

  • In contrast, the 5-fluoro-2-methoxyphenyl substituent () introduces polarity (logP ~2.8–3.2), balancing solubility and permeability . The benzodioxin-6-yl substituent () provides an electron-donating effect, which may enhance binding to aromatic-rich enzymatic pockets via π-π interactions .
  • The 2-NAP group in these derivatives mirrors the naphthyl group in the target compound, suggesting comparable hydrophobic interactions . Triazine-diones () lack the fused benzoxazepine system, resulting in distinct conformational flexibility and electronic properties. Their primary application in radiolabeling (e.g., [18F]FECUMI-101) highlights divergent use cases compared to the target compound .

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